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Compound of Interest

Compound Name: Labdanolic acid

Cat. No.: B13446394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

labdanolic acid, a bicyclic diterpenoid of significant interest in natural product chemistry and

drug discovery. This document compiles and presents available mass spectrometry (MS) data,

along with illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data

based on closely related labdane diterpenes, to facilitate its identification and characterization.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Data Presentation
Table 1: Mass Spectrometry Data for Labdanolic Acid
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Parameter Value Source

Molecular Formula C₂₀H₃₆O₃ PubChem

Molecular Weight 324.5 g/mol PubChem

Precursor Ion ([M+H]⁺) m/z 325.2737 [1]

Precursor Ion ([M+Na]⁺) m/z 347.255663 [1]

MS/MS Fragmentation of

[M+H]⁺ (Collision Energy: 20V)

308.2606 (100), 109.0994

(68.77), 123.1161 (57.17),

177.1606 (53.18), 81.0702

(45.62)

[1]

MS/MS Fragmentation of

[M+H]⁺ (Collision Energy: 40V)

95.0846 (100), 81.0691

(99.29), 134.9524 (85.22),

55.0534 (58.10), 67.057

(53.74)

[1]

Experimental Protocols
The mass spectrometry data for labdanolic acid was obtained using Liquid Chromatography-

Mass Spectrometry (LC-MS).

Instrumentation: Agilent 6530 Q-TOF mass spectrometer.[1]

Ionization Source: Electrospray Ionization (ESI).

Analysis Mode: Positive ion mode.

Data Acquisition: Tandem mass spectrometry (MS/MS) was performed to obtain

fragmentation patterns.

Sample Preparation: The sample was likely dissolved in a suitable solvent compatible with

reverse-phase liquid chromatography, such as methanol or acetonitrile, and introduced into

the mass spectrometer via the LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the carbon and proton framework. While specific, verified

NMR data for labdanolic acid from primary literature is not readily available, the following

tables present representative ¹H and ¹³C NMR data for a closely related labdane diterpene,

providing expected chemical shift ranges and multiplicities.

Data Presentation
Table 2: Representative ¹H NMR Data for a Labdane Diterpene Core Structure

Proton Chemical Shift (δ, ppm) Multiplicity

CH₃ (tertiary) 0.70 - 1.20 s

CH₂ (alicyclic) 1.20 - 1.90 m

CH (alicyclic) 1.00 - 2.00 m

H-C-O 3.20 - 3.60 m

-COOH 10.0 - 12.0 br s

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes

multiplet, 'br' denotes broad. Data is illustrative and based on general values for labdane

diterpenoids.

Table 3: Representative ¹³C NMR Data for a Labdane Diterpene Core Structure

Carbon Chemical Shift (δ, ppm)

CH₃ 15 - 35

CH₂ 18 - 45

CH 35 - 60

Quaternary C 30 - 45

C-O 70 - 80

COOH 175 - 185
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Note: Data is illustrative and based on general values for labdane diterpenoids.

Experimental Protocols
A typical experimental protocol for obtaining NMR spectra of a labdane diterpenoid like

labdanolic acid would involve the following steps:

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to

acquire the spectra.

Data Acquisition:

¹H NMR: Standard one-dimensional proton spectra are acquired.

¹³C NMR: Proton-decoupled one-dimensional carbon spectra are acquired.

2D NMR: To aid in structure elucidation, various two-dimensional NMR experiments such

as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Data Presentation
Table 4: Characteristic Infrared Absorption Bands for Labdanolic Acid
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H stretch (Carboxylic acid) 2500-3300 Strong, very broad

C-H stretch (Alkyl) 2850-2960 Strong

C=O stretch (Carboxylic acid) 1700-1725 Strong

C-O stretch (Carboxylic acid) 1210-1320 Strong

O-H bend (Carboxylic acid) 920-950 Medium, broad

Note: These are characteristic absorption ranges for carboxylic acids and are expected for

labdanolic acid.

Experimental Protocols
The IR spectrum of a solid sample like labdanolic acid is typically obtained using one of the

following methods:

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form

a transparent pellet, which is placed in the IR spectrometer's sample holder.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then

passed through the crystal.

Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of a natural product like labdanolic acid.
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Caption: General workflow for the isolation and spectroscopic characterization of labdanolic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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